molecular formula C19H25N3O2 B3811245 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine

4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine

Cat. No. B3811245
M. Wt: 327.4 g/mol
InChI Key: RCLWFXLVMGNWGI-UHFFFAOYSA-N
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Description

Pyrazole is an organic compound of the azole group with the formula C3H3N2H . It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Notable drugs containing a pyrazole ring are celecoxib (celebrex) and the anabolic steroid stanozolol .


Synthesis Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine gives 3,5-dimethylpyrazole .


Molecular Structure Analysis

The molecular structure of pyrazole is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .


Physical And Chemical Properties Analysis

Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . It has a molar mass of 68.079 g·mol−1 . Its melting point is between 66 to 70 °C, and its boiling point is between 186 to 188 °C .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the biological target. Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .

Safety and Hazards

Pyrazole has several hazard statements including H302, H311, H315, H318, H319, H335, H372, H412 . These indicate various hazards such as harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye damage, causes serious eye irritation, may cause respiratory irritation, causes damage to organs through prolonged or repeated exposure, and harmful to aquatic life with long lasting effects .

Future Directions

The future directions for research into pyrazole derivatives are vast, given their wide range of biological activities . They have potential in the development of new drugs for the treatment of various diseases, including cancer .

properties

IUPAC Name

2-(3-methylpyrazol-1-yl)-1-[2-(3-phenylpropyl)morpholin-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-16-10-11-22(20-16)15-19(23)21-12-13-24-18(14-21)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-11,18H,5,8-9,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLWFXLVMGNWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC(=O)N2CCOC(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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